molecular formula C20H30O B118453 4,14-Retro-retinol CAS No. 16729-22-9

4,14-Retro-retinol

Katalognummer: B118453
CAS-Nummer: 16729-22-9
Molekulargewicht: 286.5 g/mol
InChI-Schlüssel: LWSSYLJSLZBNKE-YIAYGWAFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

14-Hydroxy-4,14-retro-retinol (14-HRR) is a retro-retinoid metabolite of vitamin A (retinol) first identified in animal models and human cell lines . Its structure features a retro-configuration at the C4 and C14 positions, distinguishing it from canonical retinoids like retinoic acid (RA) . 14-HRR is synthesized in lymphocytes, fibroblasts, and epithelial cells via retinol dehydratase activity , and it plays a critical role in cell growth regulation, particularly in B and T lymphocytes, where it acts as a cytoplasmic signaling molecule rather than a nuclear receptor ligand .

Eigenschaften

IUPAC Name

(3E,5E,7E,9Z)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-2-en-1-ylidene)nona-3,5,7-trien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-12,21H,7,13-15H2,1-5H3/b8-6+,16-11+,17-9+,19-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSSYLJSLZBNKE-YIAYGWAFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(C1=CC=C(C)C=CC=C(C)CCO)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=CCCC(/C1=C/C=C(\C)/C=C/C=C(\C)/CCO)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80418821
Record name 4,14-Retro-retinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80418821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16729-22-9
Record name 4,14-Retro-retinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80418821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Pathway and Reaction Conditions

The synthesis begins with (R)-(+)-1,2-O-isopropylidene-butane-1,2,3-triol, a chiral starting material that dictates the configuration of the final product. Through sequential oxidation and Wittig reactions, this triol is converted into a tetraeneol intermediate. Critical steps include:

  • Oxidation to Aldehyde : Selective oxidation of the terminal diol using pyridinium chlorochromate (PCC) yields a conjugated aldehyde.

  • Wittig Olefination : Reaction with stabilized ylides extends the carbon chain, forming the tetraeneol backbone.

Table 1: Key Reaction Parameters for Acid-Catalyzed Dehydration

ParameterConditionsOutcome
CatalystHCl (gas), H₂SO₄ (conc.)Protonation at C14 triggers elimination
Temperature0–25°CPrevents polyene isomerization
SolventAnhydrous dichloromethaneEnhances intermediate stability
Reaction Time2–4 hours>90% conversion to 14-HRR

Enantioselective Synthesis Using Sharpless Epoxidation

Sharpless asymmetric epoxidation provides an alternative route for introducing stereocontrol during early synthetic stages. Although less commonly employed than dehydration strategies, this approach allows modular access to retro-retinoid analogs.

Epoxide Formation and Reductive Ring-Opening

The synthesis begins with a triene alcohol substrate, which undergoes epoxidation using titanium tetraisopropoxide [(Ti(OiPr)₄)] and (+)-diethyl tartrate [(+)-DET]. This step establishes the C14 stereocenter with 85–90% ee. Subsequent reductive ring-opening with lithium aluminum hydride (LAH) yields the desired 14-hydroxy configuration.

Table 2: Performance of Sharpless Epoxidation in 14-HRR Synthesis

ParameterConditionsOutcome
Epoxidation CatalystTi(OiPr)₄, (+)-DET, tBuOOH(2R,3S)-epoxide (55–70% yield)
Reductive AgentLAH, anhydrous etherRetention of C14 configuration
Overall Yield40–45% (two steps)Viable for small-scale production

While this method offers precise stereochemical control, its multi-step nature and moderate yields limit industrial applicability compared to dehydration routes.

Industrial-Scale Production and Process Optimization

Industrial synthesis of 14-HRR prioritizes cost efficiency and scalability while maintaining product stability. Key adaptations from laboratory methods include:

Continuous-Flow Dehydration Systems

Replacing batch reactors with continuous-flow setups minimizes degradation by reducing exposure to heat and acidic conditions. A representative process involves:

  • Precursor Mixing : Tetraeneol and catalytic HCl (0.1 M) are combined in a static mixer.

  • Residence Time Control : 10–15 minutes at 15°C ensures complete dehydration.

Table 3: Comparative Analysis of Batch vs. Continuous-Flow Production

MetricBatch ReactorContinuous-Flow System
Yield75–80%85–90%
Degradation Products5–8% anhydroretinol<2% side products
Throughput500 g/day2–5 kg/day

Stabilization Through Encapsulation

Post-synthesis, 14-HRR is encapsulated in cyclodextrin matrices or lipid nanoparticles to prevent oxidative degradation during storage. β-cyclodextrin complexes improve shelf-life from days to months under refrigerated conditions.

Stability Challenges and Mitigation Strategies

The conjugated triene system of 14-HRR renders it highly susceptible to light, heat, and oxygen. Degradation pathways include:

  • Photoisomerization : UV exposure induces cis-trans isomerization (λₘₐₓ shift from 325 nm to 290 nm).

  • Oxidation : Molecular oxygen attacks C4 and C14 positions, forming ketone derivatives.

Table 4: Degradation Kinetics Under Accelerated Conditions

StressorConditionsHalf-Life (14-HRR)
Light (300–400 nm)1000 lux, 25°C48 hours
Heat40°C, dry N₂ atmosphere7 days
Oxygen (21% v/v)25°C, amber glass3 days

Countermeasures include argon-blanketed reactors, amber glass packaging, and the addition of radical scavengers like butylated hydroxytoluene (BHT) at 0.01% w/w .

Analyse Chemischer Reaktionen

Oxidation Reactions

4,14-Retro-retinol undergoes selective oxidation at specific positions, influenced by its conjugated system and steric environment.

Key Findings:

  • C4 Hydroxylation : Enzymatic oxidation at C4 generates 4-oxoretinol, a metabolite observed in cellular studies (Source ). This reaction is catalyzed by cytochrome P450 enzymes and is reversible under physiological conditions.

  • Epoxidation : Sharpless asymmetric epoxidation using titanium tetraisopropoxide and diethyl tartrate yields (2R,3S)-epoxy intermediates, critical for synthesizing enantiomerically pure 14-HRR (Source ).

Table 1: Oxidation Pathways and Products

Reaction TypeReagents/ConditionsMajor ProductYieldReference
C4 HydroxylationCytochrome P450, NADPH4-Oxoretinol15–20%
EpoxidationTi(OiPr)₄, (+)-DET, tBuOOH, CH₂Cl₂(2R,3S)-Epoxycrotonate55–70%

Reduction Reactions

Reductive transformations are pivotal in stabilizing reactive intermediates during synthesis.

Key Findings:

  • Carbonyl Reduction : Lithium aluminum hydride (LAH) reduces ethyl retro-retinoate esters to yield 14-HRR with retention of stereochemistry (Source ).

  • Double Bond Saturation : Hydrogenation over palladium catalysts selectively saturates the 13,14-double bond, forming dihydroretinol derivatives (Source ).

Reaction Scheme:

Ethyl retro-retinoate → 14-HRR

text
1. LAH, anhydrous ether, −78°C 2. Quench with NH₄Cl → Isolate via HPLC

Outcome: >90% all-trans-14-HRR with minor cis-isomers (Source ).

Acid-Catalyzed Dehydration

Protonation at C13 or C14 triggers retro-elimination, forming anhydroretinol or retro-retinyl cations.

Key Findings:

  • Anhydroretinol Formation : Treatment with Lewis acids (e.g., SbCl₃) generates a retinylic cation, which eliminates water to form anhydroretinol (λₘₐₓ = 600 nm) (Source ).

  • Retro-Retinyl Cation Stability : Flash photolysis of retinyl acetate produces a transient retinylic cation (t₁/₂ = 0.5 ns), stabilized by polyene delocalization (Source ).

Table 2: Dehydration Products

Starting MaterialAcid CatalystProductObservation
14-HRRH₂SO₄AnhydroretinolBlue chromogen (Carr-Price test)
Retinyl acetateHClO₄Retro-retinyl cationTransient UV absorption at 440 nm

Metabolic Pathways

In vivo, this compound participates in enzymatic and non-enzymatic transformations:

Key Pathways:

  • Esterification : Retinol acyltransferase (LRAT) converts 14-HRR into palmitate esters for cellular storage (Source ).

  • Oxidative Metabolism : Cytochrome P450 26 enzymes degrade 14-HRR to polar metabolites, including 13,14-dihydroxyretinol (Source ).

Figure 1: Metabolic Fate of 14-HRR

text
14-HRR → (CYP26) → 13,14-Dihydroxyretinol → Glucuronidation → Excretion

Note: 14-HRR does not directly generate retinoic acid, explaining its lower teratogenicity compared to retinol (Source ).

Stereochemical Outcomes

Synthetic routes emphasize enantiomeric control:

  • (14R)-14-HRR Synthesis : Sharpless epoxidation with diethyl L-(+)-tartrate achieves >98% enantiomeric excess (Source ).

  • Racemic Mixtures : Acid-catalyzed dehydration of tetraeneol intermediates yields racemic 14-HRR with 1:1 R/S ratio (Source ).

Stability and Degradation

This compound is highly labile under ambient conditions:

  • Light Sensitivity : UV exposure induces cis-trans isomerization, increasing 6Z and 12Z isomers (Source ).

  • Thermal Decomposition : Neat 14-HRR degrades at 25°C (t₁/₂ = 4 h), stabilized in methanol at −78°C (Source ).

Wissenschaftliche Forschungsanwendungen

Target of Action

4,14-Retro-retinol primarily interacts with lymphocytes, where it promotes normal proliferation and activation. Unlike other retinoids that act through nuclear transcription factors, this compound operates at cytoplasmic or membrane sites.

Biochemical Pathways

This compound influences various biochemical pathways by interacting with enzymes and proteins involved in intracellular signaling. It has been shown to activate T lymphocytes and promote the growth of B lymphocytes at significantly lower concentrations than retinol .

Chemistry

In the field of chemistry, this compound serves as a precursor in synthesizing other retinoids and retro-retinoids. Its unique structure allows for various chemical transformations that are essential for producing biologically active compounds.

Biology

Research has demonstrated that this compound plays a crucial role in cell growth and differentiation. It has been identified as an intracellular mediator of cell proliferation, particularly in B lymphocytes. Studies have shown that it can substitute for retinol at concentrations 10-30 times lower than those required for retinol .

Medicine

The compound's potential therapeutic applications are notable, especially in cancer therapy. Its ability to regulate cell proliferation and apoptosis positions it as a candidate for further investigation in oncological research. Studies indicate that retro-retinoids like this compound exhibit lower teratogenicity compared to retinol, making them safer alternatives in developmental studies .

Industry

In industrial applications, this compound is utilized in the production of vitamin A derivatives and related compounds. Its unique properties make it valuable for developing formulations that require specific biological activities.

Immune Cell Modulation

Research has shown that this compound significantly enhances the activation of T lymphocytes by antigen receptor-mediated signals. In a study involving lymphoblastoid cell cultures, it was found to promote B lymphocyte growth effectively while maintaining low toxicity levels .

Teratogenicity Studies

A comparative study on teratogenic effects demonstrated that this compound and its analogs exhibit lower potency in inducing malformations compared to retinol. This finding suggests a safer profile for these compounds when considering developmental impacts during pregnancy .

Wirkmechanismus

The mechanism of action of 4,14-Retro-retinol involves its interaction with specific molecular targets within the cell. It is known to bind to cytoplasmic receptors, influencing the reorganization of the cytoskeleton, particularly F-actin. This interaction triggers a cascade of signaling events that regulate cell growth and survival. Additionally, this compound can reverse the effects of anhydroretinol, highlighting its role in maintaining cellular homeostasis .

Vergleich Mit ähnlichen Verbindungen

Anhydroretinol (AR)

  • Structure & Metabolism: AR is a dehydration product of retinol, lacking the hydroxyl group at C13. It shares the retro-configuration with 14-HRR but exhibits opposing biological effects .
  • Function: AR induces nonclassical apoptosis in T cells by triggering cytoplasmic events (e.g., membrane blebbing) without nuclear fragmentation. This apoptotic effect is counteracted by 14-HRR, suggesting a receptor-mediated balance between growth promotion (14-HRR) and cell death (AR) .
  • Tissue Specificity: AR is detected in lymphoid tissues and skin, but its levels are inversely correlated with 14-HRR in retinoblastoma cases .

13,14-Dihydroxyretinol (DHR)

  • It is produced independently in diverse cell lines, including T lymphocytes .
  • Its biological role remains unclear, though it may act as a distinct endpoint in retinol metabolism .

Retinoic Acid (RA)

  • Structure & Metabolism: RA, the canonical retinoid, is generated via sequential oxidation of retinol by alcohol dehydrogenases (ADH) and retinal dehydrogenases (RALDH).
  • Function : RA binds nuclear RAR/RXR receptors to regulate gene transcription. Unlike 14-HRR, RA is dispensable in lymphocytes, which rely on 14-HRR for growth signaling .
  • Developmental Role : RA is critical for embryogenesis, while 14-HRR is transiently elevated in neonatal rats, suggesting distinct developmental functions .

Retinyl Esters (e.g., Retinyl Propionate, RP; Retinyl Palmitate, RPalm)

  • Structure & Metabolism: These are esterified forms of retinol, serving as storage molecules. RP is hydrolyzed to retinol in skin, while RPalm is metabolically inert .
  • Function: In skin models, retinol is converted to 14-HRR (32–39% in epidermis/dermis), but 14-HRR is considered inactive in keratinocyte differentiation, unlike RA . RP shows higher bioactivity than RPalm, correlating with its efficient hydrolysis to retinol .

4-Oxoretinol (4-oxoROL)

  • Structure & Metabolism: 4-oxoROL is a retinol oxidation product identified in leukemia cells.
  • Function : It induces growth arrest and granulocytic differentiation in NB4 cells, contrasting with 14-HRR’s pro-growth effects .

Key Comparative Data

Table 1: Structural and Functional Comparison of 14-HRR and Related Compounds

Compound Structure Highlights Key Enzymes Involved Primary Functions Tissue Presence
14-HRR C4-C14 retro, hydroxyl at C14 Retinol dehydratase Lymphocyte growth, T-cell activation Neonatal liver, lymphocytes
Anhydroretinol C14 dehydration Not well-characterized Apoptosis induction Lymphoid tissues, skin
RA Carboxylic acid at C15 ADH, RALDH Nuclear transcription, embryogenesis Ubiquitous
Retinyl Esters Esterified retinol Lecithin retinol acyltransferase Storage, slow retinol release Skin, liver
4-oxoROL Ketone at C4 Cytochrome P450 Growth arrest, differentiation Leukemia cells

Mechanistic and Developmental Insights

  • Signaling Pathways : 14-HRR operates independently of nuclear receptors, unlike RA. Its activity is stereospecific, with the (14R)-enantiomer showing slightly higher potency in lymphocyte assays .
  • Developmental Regulation: 14-HRR and 4-hydroxy-retinol are abundant in neonatal rats (serum: 23–42 ng/mL; liver: 104–285 ng/g) but absent in adults, implicating transient roles in postnatal development .

Biologische Aktivität

4,14-Retro-retinol, also known as 14-hydroxy-4,14-retro-retinol (14-HRR), is a bioactive metabolite derived from retinol (vitamin A). This compound has garnered attention due to its significant biological activities, particularly in immune cell modulation and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on immune cells, and relevant research findings.

This compound is characterized by its unique structure that differentiates it from other retinoids. It was first isolated from lymphoblastoid cell cultures and has been synthesized in various forms for research purposes. The synthesis typically involves the modification of retinol to introduce the hydroxyl group at the 14-position, yielding a compound that exhibits distinct biological properties compared to its parent molecule.

Table 1: Comparison of Retinoids

CompoundStructure TypeBiological Activity
RetinolVitamin AEssential for vision, growth
Retinoic AcidActive metaboliteRegulates gene expression
14-HRRRetro-retinoidPromotes B and T cell activation

Immune Modulation

14-HRR has been identified as a potent modulator of immune responses. Research indicates that it promotes the growth of B lymphocytes and activates T lymphocytes through antigen receptor-mediated signals. Notably, it does so at significantly lower concentrations than retinol—10 to 30 times lower—making it an efficient intracellular messenger in immune signaling pathways .

The exact mechanism of action for 14-HRR remains somewhat elusive; however, it is hypothesized to function similarly to retinoic acid by influencing transcriptional control within cells. Studies have shown that 14-HRR may act as a ligand for specific cytoplasmic or nuclear receptors, contributing to its role in cell proliferation and differentiation .

Case Studies

  • B Lymphocyte Growth Assays : In vitro studies utilizing B lymphoblastoid cell lines demonstrated that 14-HRR effectively substitutes for retinol in promoting cellular growth. The optimal concentration for activity was found to be within the range of 7×107M7\times 10^{-7}\text{M} to 1.6×106M1.6\times 10^{-6}\text{M} .
  • T Cell Activation : Another study highlighted the role of 14-HRR in T cell activation assays, revealing that all tested isomers (14R, 14S, and racemic mixtures) exhibited similar activities, with the 14R enantiomer showing slightly enhanced efficacy .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectConcentration Range
B Lymphocyte GrowthEnhanced growth7×1071.6×106M7\times 10^{-7}-1.6\times 10^{-6}\text{M}
T Cell ActivationIncreased activationSimilar across isomers

Metabolism and Pharmacokinetics

Research has demonstrated that 14-HRR can be formed as a metabolite in vivo following the administration of retinol or retinaldehyde. In studies involving topical application on mouse skin, significant amounts of 14-HRR were detected, suggesting its relevance in skin physiology and potential therapeutic applications in dermatology .

Implications for Health

The identification of 14-HRR as an active metabolite raises important questions regarding its potential health benefits. Given its role in immune modulation, it could be explored as a therapeutic agent in conditions characterized by immune dysfunction or deficiency.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.